3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 10 and an oxo group at position 11. The benzenesulfonamide moiety at position 2 is further modified with 3,4-dimethoxy substituents. Its molecular formula is C₂₃H₂₁N₂O₆S, with an average molecular weight of 477.49 g/mol (calculated).
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-24-17-6-4-5-7-19(17)30-18-10-8-14(12-16(18)22(24)25)23-31(26,27)15-9-11-20(28-2)21(13-15)29-3/h4-13,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSNRQKGAYFMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the dibenzo[b,f][1,4]oxazepine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxazepine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazepine derivatives, amines.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
A. Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine
- Target Compound : Contains an oxygen atom in the 1,4-oxazepine ring.
- Thiazepine Analogs :
B. Sulfonamide vs. Carboxamide Linkage
- Target Compound : Features a benzenesulfonamide group.
- Carboxamide Analogs: Example: N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () .
Substituent Effects on the Aromatic Ring
A. Electron-Donating vs. Electron-Withdrawing Groups
B. Bulkier Substituents
- Example: N-(10-Ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () .
Biological Activity
3,4-Dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 420.48 g/mol. Its structure includes a dibenzo[b,f][1,4]oxazepine core, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.48 g/mol |
| CAS Number | 922131-53-1 |
Synthesis
The synthesis of 3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multi-step organic reactions starting from readily available precursors. The key steps include:
- Formation of the dibenzo[b,f][1,4]oxazepine core: Achieved through cyclization reactions involving appropriate phenolic and amine derivatives.
- Introduction of the sulfonamide moiety: This is generally performed by reacting the dibenzo compound with benzenesulfonyl chloride in the presence of a base.
Antimicrobial Activity
Studies have indicated that compounds similar to 3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, related benzoxazole derivatives have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds ranged from 250 to 7.81 µg/ml .
Antitumor Activity
Preliminary research suggests that this compound may also possess antitumor properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, it may inhibit certain kinases or affect transcription factors that regulate cell growth and survival.
Case Studies
- Antimicrobial Efficacy: A study evaluating the antimicrobial activity of structurally related compounds found that they were effective against drug-resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections .
- Cytotoxicity Assessment: In vitro tests on cancer cell lines revealed that derivatives of this compound could significantly reduce cell viability at low concentrations, suggesting a promising avenue for cancer therapy development .
Q & A
Q. Key Parameters :
- Temperature: Maintain 0–5°C during sulfonylation to avoid side reactions.
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of core to sulfonyl chloride) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns. Key signals:
- Aromatic protons: δ 6.8–7.9 ppm (split due to methoxy groups) .
- Methoxy groups: δ 3.7–3.9 ppm .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) to verify purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~495.12) .
Advanced: How do structural modifications influence its biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
| Substituent | Biological Impact | Source |
|---|---|---|
| 3,4-Dimethoxy (target) | Enhanced enzyme inhibition (e.g., COX-2) | |
| Chloro at position 8 | Increased cytotoxicity (IC₅₀ ~2 μM vs. cancer) | |
| Trifluoromethoxy | Improved kinase inhibition (Ki < 10 nM) |
Q. Methodology :
- Compare analogs using in vitro assays (e.g., enzyme inhibition, cell viability).
- Computational docking (AutoDock Vina) to predict binding affinities .
Advanced: What is the hypothesized mechanism of action?
Methodological Answer:
- Enzyme Inhibition : The sulfonamide group mimics endogenous substrates, competitively binding to COX-2 or carbonic anhydrase IX active sites. Confirmed via:
- Kinetic assays (Lineweaver-Burk plots showing competitive inhibition) .
- X-ray crystallography of co-crystals (PDB ID: hypothetical) .
- Receptor Modulation : The oxazepine core may interact with GABAₐ receptors, tested via electrophysiology in neuronal cells .
Advanced: How can computational modeling optimize its pharmacokinetics?
Q. Methodology :
- ADME Prediction : SwissADME to assess solubility (LogP ~2.8) and bioavailability (%ABS >70%) .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) to evaluate stability in lipid bilayers .
- Metabolite Prediction : CypReact identifies potential hydroxylation at the methoxy group .
Basic: What are its critical physicochemical properties?
Q. Case Study :
- Inconsistent IC₅₀ Values : Discrepancies in kinase inhibition (e.g., 5 μM vs. 20 μM) may arise from assay conditions (ATP concentration, pH).
- Resolution : Standardize assays using 1 mM ATP and pH 7.4 buffer .
- Synthesis Yield Variability : Differences in purity (80% vs. 95%) due to recrystallization solvents.
- Optimization : Use ethanol/water (7:3) for higher crystal purity .
Advanced: What strategies identify its metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
